molecular formula C19H30N2O4S B2362055 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide CAS No. 922125-97-1

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide

Cat. No.: B2362055
CAS No.: 922125-97-1
M. Wt: 382.52
InChI Key: BORGLQVBHZWXJV-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C19H30N2O4S and its molecular weight is 382.52. The purity is usually 95%.
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Scientific Research Applications

Novel Polycyclic Systems

The research by Ukhin et al. (2011) delved into the creation of a new polycyclic system containing 1,4-benzodiazepine and isoindolinone fragments. This novel system was developed through the dehydration of certain benzoic acids in boiling acetic or propionic anhydride, leading to representatives of a fused pentacyclic system. The structures of the compounds were confirmed by X-ray diffraction, pointing to their potential utility in various chemical applications (Ukhin et al., 2011).

Benzimidazole Fused-1,4-Oxazepines

Almansour et al. (2016) synthesized a series of benzimidazole-tethered oxazepine heterocyclic hybrids, highlighting their structures through spectroscopic, X-ray diffraction, and DFT studies. The molecular structures and charge distributions of these compounds were well-defined, with some displaying promising nonlinear optical (NLO) properties, making them potential candidates for NLO applications (Almansour et al., 2016).

[1,4]Oxazepine-based Carbonic Anhydrase Inhibitors

In the field of bioorganic chemistry, Sapegin et al. (2018) developed [1,4]oxazepine-based primary sulfonamides by reacting 4-chloro-3-nitrobenzenesulfonamide with bis-electrophilic phenols. This resulted in a novel class of compounds exhibiting strong inhibition of human carbonic anhydrases, essential for various physiological functions. This research opens avenues for therapeutic applications, particularly in enzyme inhibition (Sapegin et al., 2018).

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O4S/c1-6-11-26(23,24)20-15-7-8-16-17(12-15)25-13-19(4,5)18(22)21(16)10-9-14(2)3/h7-8,12,14,20H,6,9-11,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BORGLQVBHZWXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C(CO2)(C)C)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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